molecular formula C9H11NO4 B8567766 Ethyl 3-hydroxy-5-methoxypicolinate

Ethyl 3-hydroxy-5-methoxypicolinate

Cat. No.: B8567766
M. Wt: 197.19 g/mol
InChI Key: LOCFHKXAAGZDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-5-methoxypicolinate is a heterocyclic building block of significant interest in scientific research, particularly in the development of novel pharmaceutical compounds. Its structure combines an ethyl ester with hydroxy and methoxy substituents on the picolinate core, making it a valuable intermediate for further synthetic modification and derivatization . Picolinic acid derivatives are recognized for their role in medicinal chemistry; for instance, structurally related compounds have been synthesized and investigated for their potential in treating cardiovascular diseases . The functional groups on the pyridine ring allow this compound to participate in key chemical reactions and potentially form interactions with biological targets, such as hydrogen bonding with enzymes or proteins . As a research chemical, it serves as a crucial precursor in organic synthesis, enabling the exploration of new chemical entities for various therapeutic areas . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic use, and its bodily introduction is strictly prohibited. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3-hydroxy-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-9(12)8-7(11)4-6(13-2)5-10-8/h4-5,11H,3H2,1-2H3

InChI Key

LOCFHKXAAGZDTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-methoxypicolinate belongs to a class of substituted picolinic acid derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, similarity scores, and inferred properties.

Structural Analogues and Similarity Analysis

The most relevant analogues, identified via CAS similarity scoring , include:

Compound Name CAS Number Substituents (Position) Similarity Score Key Features
This compound N/A 3-OH, 5-OCH₃, ethyl ester Reference Balanced polarity; hydrogen-bond donor/acceptor capacity.
5-Methylpicolinic acid hydrochloride 770-08-1 5-CH₃, free carboxylic acid 0.92 Higher water solubility (ionic form); lacks ester stability.
5-(Methoxycarbonyl)picolinic acid 4434-13-3 5-COOCH₃, free carboxylic acid 0.87 Increased lipophilicity (methoxycarbonyl); dual acidic groups.
Ethyl 5-(hydroxymethyl)picolinate N/A 5-CH₂OH, ethyl ester 0.88 Hydroxymethyl enhances hydrophilicity; potential for oxidation sensitivity.
Unnamed compound 177359-60-3 Undisclosed 0.94 Closest structural match (likely analogous substituents).

Notes:

  • Substituent impacts :
    • Hydroxyl groups (e.g., 3-OH): Increase acidity (pKa ~8–10) and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
    • Methoxy groups (e.g., 5-OCH₃): Enhance lipophilicity and steric bulk compared to hydroxyl or methyl groups.
    • Ester vs. carboxylic acid : Ethyl esters improve membrane permeability but may reduce metabolic stability compared to free acids.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-hydroxy-5-methoxypicolinate?

Methodological Answer: Synthesis requires precise control of temperature, solvent, and pH. For example, trifluoromethyl analogues (e.g., Ethyl 3-hydroxy-5-(trifluoromethyl)picolinate) are synthesized via oxidation or substitution reactions under inert atmospheres at 60–80°C using polar aprotic solvents like DMF . Adjust methoxy group incorporation by substituting trifluoromethyl precursors with methoxide nucleophiles in anhydrous conditions. Monitor progress via TLC or HPLC.

Q. How can researchers purify this compound from reaction mixtures?

Methodological Answer: Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures is effective for hydroxylated picolinates, as demonstrated for Methyl 6-hydroxy-4-methoxypicolinate . Confirm purity via melting point analysis and HPLC (≥97% purity threshold) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine 1^1H/13^13C NMR to identify methoxy (-OCH3_3) and hydroxyl (-OH) groups. Compare with PubChem or NIST datasets for picolinate derivatives . IR spectroscopy verifies ester (C=O, ~1700 cm1^{-1}) and hydroxyl (broad ~3200 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How do the methoxy and hydroxyl groups influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The hydroxyl group acts as a hydrogen-bond donor, directing electrophilic attacks to specific ring positions, while the methoxy group stabilizes intermediates via resonance. Study kinetics using isotopic labeling (e.g., 18^{18}O in hydroxyl) and monitor substituent effects via Hammett plots . Computational DFT modeling predicts regioselectivity in substitution reactions .

Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer: Design dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors). Use fluorogenic substrates to quantify enzyme activity (e.g., esterases or kinases). For cellular assays, assess cytotoxicity via MTT and validate target engagement with Western blotting or fluorescence anisotropy .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer: Systematically vary parameters (solvent polarity, catalyst loading, temperature) and analyze outcomes via DOE (Design of Experiments). Cross-validate results with independent techniques (e.g., LC-MS vs. 1^1H NMR integration). Compare data with structurally similar compounds like Ethyl 5-(3-methoxyphenyl)-5-oxovalerate to identify outliers .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or cytochrome P450 enzymes). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with QSAR models trained on fluorinated picolinate datasets .

Q. How to integrate synthetic chemistry data with pharmacological testing in a research manuscript?

Methodological Answer: Follow medicinal chemistry reporting standards: detail synthesis (yields, purity), characterize compounds spectroscopically, and correlate structural features with bioactivity. Use tables to compare IC50_{50} values across derivatives (e.g., Methyl 4-hydroxy-6-methoxypicolinate vs. This compound). Reference similar investigations to contextualize findings .

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